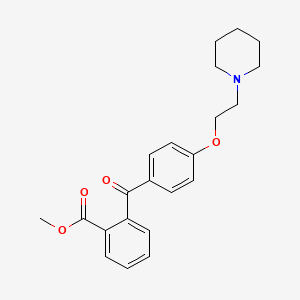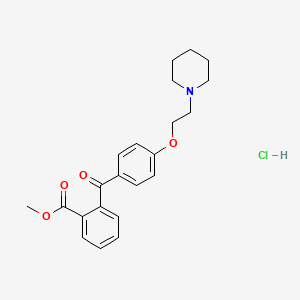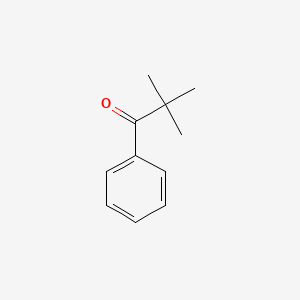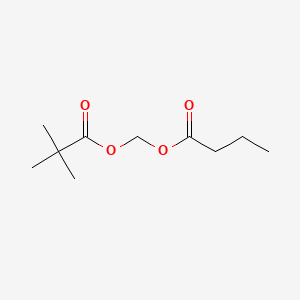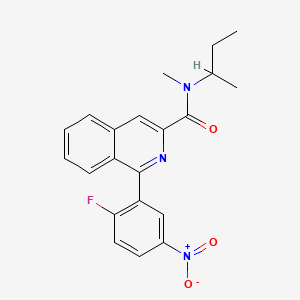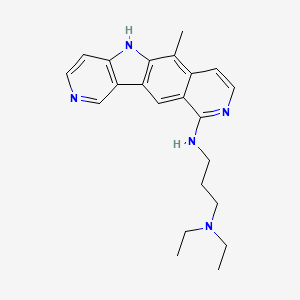
Pazelliptine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pazelliptine, also known as BD 40 or SR 95225A, is a synthetic antitumor drug that binds to DNA sequences, particularly those rich in guanine-cytosine regions. This binding results in cellular DNA lesions, making it a potential candidate for cancer treatment. This compound has been evaluated in preclinical and clinical studies for its efficacy against various types of tumors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pazelliptine involves several key steps:
Acetylation: 2-methyl-3-aminobenzonitrile is acetylated using acetic anhydride in refluxing acetic acid to form 2-methyl-3-acetylaminobenzonitrile.
Reduction: The acetylated product is reduced with Raney-Nickel in refluxing 50% formic acid to yield 2-methyl-3-acetylaminobenzaldehyde.
Condensation: This intermediate is then condensed with malonic acid in the presence of piperidine in pyridine to form 2-methyl-3-acetylaminocinnamic acid.
Azide Formation: The cinnamic acid derivative is converted to the corresponding azide using ethyl chloroformate and sodium azide in acetone.
Cyclization: The azide undergoes cyclization by heating at 240°C in diphenyl ether to produce 1-hydroxy-5-methyl-6-acetylaminoisoquinoline.
Hydrolysis: The isoquinoline derivative is hydrolyzed with hydrochloric acid in refluxing ethanol to form 1-hydroxy-5-methyl-6-aminoisoquinoline.
Final Condensation: The final product is obtained by condensing the aminoisoquinoline with 4-chloro-3-nitropyridine in dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions
Pazelliptine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using hydrogen over palladium on carbon in acetic acid.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
科学研究应用
Chemistry: Used as a model compound for studying DNA-binding properties and the effects of DNA lesions.
Biology: Investigated for its interactions with nucleic acids and its potential to induce apoptosis in cancer cells.
Medicine: Evaluated in preclinical and clinical trials for its antitumor activity against various cancers, including breast, colon, and lung cancers.
Industry: Potential applications in the development of new anticancer drugs and as a tool for studying DNA damage and repair mechanisms .
作用机制
Pazelliptine exerts its effects by binding to DNA sequences, particularly those rich in guanine-cytosine regions. This binding induces DNA lesions, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. The combined effects of DNA binding and topoisomerase II inhibition result in the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Retelliptine: Another DNA-binding antitumor agent with similar properties.
Cisplatin: A well-known DNA-binding anticancer drug.
AZQ (Diaziquone): An antitumor agent that also binds to DNA and inhibits topoisomerase II.
Uniqueness of Pazelliptine
This compound is unique due to its high affinity for guanine-cytosine-rich DNA sequences and its dual mechanism of action involving both DNA binding and topoisomerase II inhibition.
属性
CAS 编号 |
65222-35-7 |
|---|---|
分子式 |
C22H27N5 |
分子量 |
361.5 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C22H27N5/c1-4-27(5-2)12-6-9-24-22-18-13-17-19-14-23-10-8-20(19)26-21(17)15(3)16(18)7-11-25-22/h7-8,10-11,13-14,26H,4-6,9,12H2,1-3H3,(H,24,25) |
InChI 键 |
LPHSYQSMAGVYNT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
规范 SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
外观 |
Solid powder |
其他 CAS 编号 |
65222-35-7 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-gamma-diethylaminopropylamino-5-methyl-dipyrido (4,3-b)(3,4-f)indole 10-(3-diethylaminopropylamino)-6-methyl-5H-pyrido(3',4'-4,5)pyrrolo(2,3-g)isoquinoline BD 40 BD-40 DAPA-PPI pazelliptine pazelliptine maleate (1:3) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



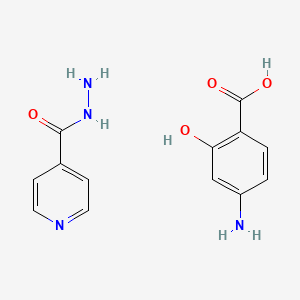

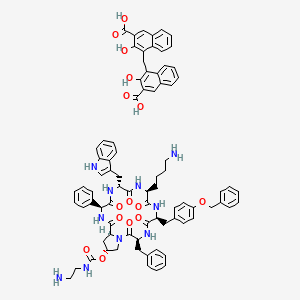
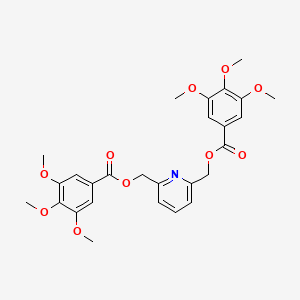
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B1678487.png)
